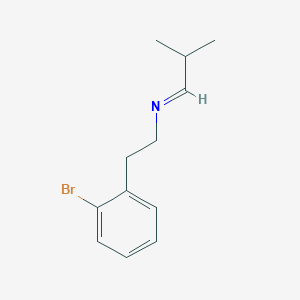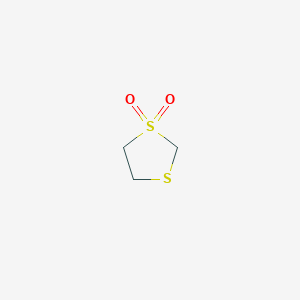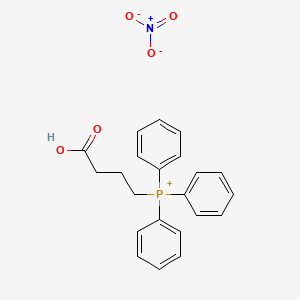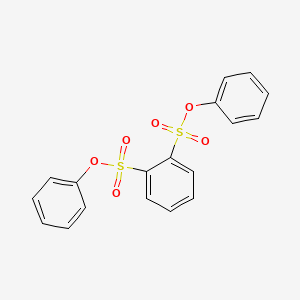![molecular formula C17H14N2O B12552663 5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one CAS No. 163126-76-9](/img/structure/B12552663.png)
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is of significant interest due to its unique structural features and potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines . This reaction typically requires the presence of an acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions in solvents like glacial acetic acid . The reaction proceeds through the formation of hydrazones, which then undergo cyclization to form the indoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Functionalized indoloquinolines with diverse substituents.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites . This binding disrupts the normal function of the enzyme, leading to downstream effects on cellular processes. The compound’s ability to interact with multiple targets makes it a versatile scaffold for drug development.
類似化合物との比較
Similar Compounds
5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one: A structural isomer with different substitution patterns on the indole ring.
Uniqueness
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is unique due to the presence of dimethyl groups at positions 5 and 7. These groups can influence the compound’s electronic properties, steric hindrance, and overall reactivity. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules with potentially enhanced properties.
特性
CAS番号 |
163126-76-9 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC名 |
5,7-dimethylindolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C17H14N2O/c1-18-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)19(2)17(20)16(15)18/h3-10H,1-2H3 |
InChIキー |
GJQLUXOSAAKZGH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


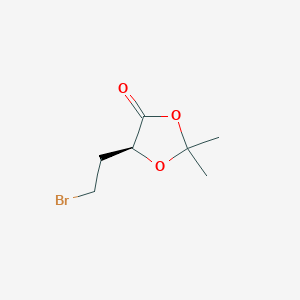
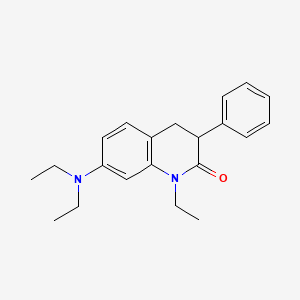
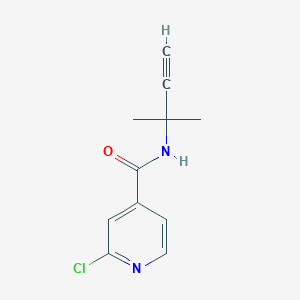
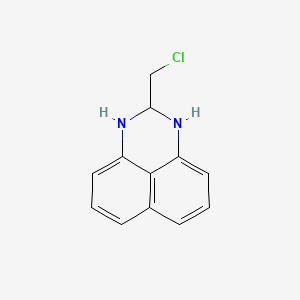
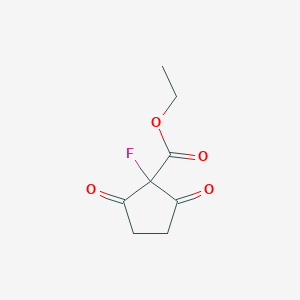
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
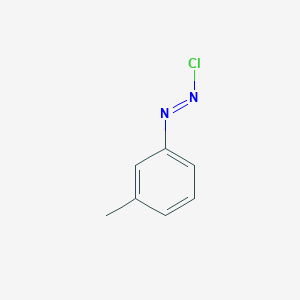
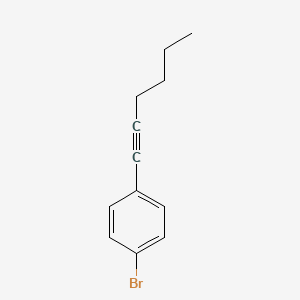
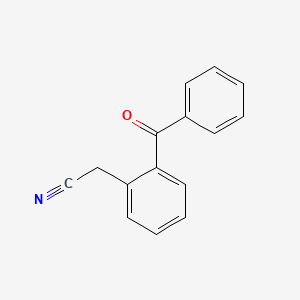
![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
